molecular formula C13H12BrNO B1315510 5-Bromo-2-(4-methylphenoxy)aniline CAS No. 55321-61-4

5-Bromo-2-(4-methylphenoxy)aniline

Cat. No.: B1315510
CAS No.: 55321-61-4
M. Wt: 278.14 g/mol
InChI Key: BFPHEKLZVLCZMG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a 4-methylphenoxy group at the 2nd position, and an aniline group. This compound is often used in proteomics research and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include nitro compounds or amines, depending on the reaction conditions.

Scientific Research Applications

5-Bromo-2-(4-methylphenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylphenoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and the aniline group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(4-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the 4-methylphenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPHEKLZVLCZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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